(Z)-2-Hexenoic acid

Description

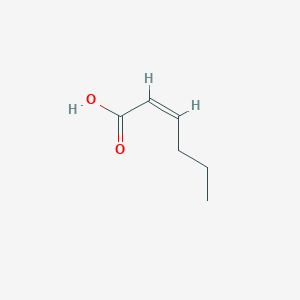

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-28-2 | |

| Record name | 2-Hexenoic acid, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEXENOIC ACID, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q89Q680RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-2-Hexenoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid, also known as cis-2-Hexenoic acid, is an unsaturated short-chain fatty acid. While its trans-isomer, (E)-2-Hexenoic acid, has been more extensively studied, the unique stereochemistry of the cis-isomer presents distinct chemical and physical properties that are of growing interest in various scientific fields, including organic synthesis and chemical biology. This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for (Z)-2-Hexenoic acid.

Chemical Structure and Properties

(Z)-2-Hexenoic acid is a carboxylic acid with a six-carbon chain containing a cis-configured double bond between the second and third carbon atoms.

Chemical Structure:

General Information:

| Property | Value |

| IUPAC Name | (2Z)-Hex-2-enoic acid |

| Synonyms | cis-2-Hexenoic acid |

| CAS Number | 1577-28-2 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [1] |

Physical and Chemical Properties:

A summary of the available physical and chemical properties for (Z)-2-Hexenoic acid is provided below. It is important to note that much of the readily available experimental data pertains to its trans-isomer. The data presented here is specific to the (Z)-isomer where available.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | Estimated |

| Boiling Point | 71-73 °C at 0.2 Torr | [1] |

| Melting Point | 0-1 °C | [2] |

| Solubility | Soluble in alcohol. Limited solubility in water. | [3] |

| pKa | 4.68 ± 0.25 | Predicted |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of (Z)-2-Hexenoic acid are not widely published. However, general methods for the stereoselective synthesis of (Z)-α,β-unsaturated carboxylic acids can be adapted.

General Synthesis Approach:

A common strategy for the synthesis of (Z)-alkenoic acids involves the Wittig reaction or its variations, which can provide stereocontrol to favor the Z-isomer. For example, the reaction of an appropriate phosphorus ylide with an aldehyde can be tuned to yield the cis-alkene.

Workflow for a Potential Synthesis Route:

Caption: A potential workflow for the synthesis of (Z)-2-Hexenoic acid.

Purification Considerations:

Purification of (Z)-2-Hexenoic acid can be challenging due to potential isomerization to the more stable trans-isomer, especially at elevated temperatures. Techniques such as wiped-film evaporation under reduced pressure are recommended to minimize thermal stress. Chromatographic methods can also be employed for high-purity isolation.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a coupling constant (J-value) indicative of a cis-relationship (typically in the range of 8-12 Hz). The protons of the propyl group and the carboxylic acid proton will also be present in their expected regions.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carboxylic carbon and the two olefinic carbons are particularly diagnostic.

Infrared (IR) Spectroscopy:

The IR spectrum of (Z)-2-Hexenoic acid is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| C=O stretch (Carboxylic acid) | 1710-1680 | Strong |

| C=C stretch | ~1650 | Medium |

| C-H stretch (alkenyl) | ~3020 | Medium |

Mass Spectrometry (MS):

The electron ionization mass spectrum of (Z)-2-Hexenoic acid is expected to show a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[4]

Biological Activity and Signaling Pathways

There is a significant lack of research specifically investigating the biological activity and signaling pathways of (Z)-2-Hexenoic acid. Most of the existing literature focuses on the trans-isomer, (E)-2-Hexenoic acid, which has been studied for its potential antiviral and other biological activities.

It is known that fatty acid biosynthesis involves α,β-unsaturated acyl-CoA intermediates. While trans-2-enoyl-CoA is a common intermediate, the metabolic fate of the cis-isomer is not well-documented in publicly available literature.

Hypothetical Metabolic Context:

Caption: A hypothetical pathway illustrating the potential isomerization of (Z)-2-Hexenoic acid to the (E)-isomer for entry into beta-oxidation.

Further research is required to elucidate any specific biological roles or signaling pathways directly modulated by (Z)-2-Hexenoic acid.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Engineering Controls: Use in a well-ventilated area, such as a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[5]

Conclusion

(Z)-2-Hexenoic acid is a molecule with potential for further scientific exploration. This guide has summarized the currently available technical information. A significant opportunity exists for further research to fully characterize its physical and chemical properties, develop robust and stereoselective synthesis and purification protocols, and investigate its biological activities and potential applications in drug development and other scientific disciplines. The lack of comprehensive data, particularly regarding its biological effects and safety profile, underscores the need for caution and further investigation when working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (Z)-2-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (Z)-2-Hexenoic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

(Z)-2-Hexenoic acid, also known as cis-2-Hexenoic acid, is a medium-chain unsaturated fatty acid.[1] Its structure consists of a six-carbon chain with a carboxyl group and a cis-double bond between the second and third carbon atoms.

-

Molecular Formula: C₆H₁₀O₂

-

Molecular Weight: 114.14 g/mol [2]

-

CAS Number: 1577-28-2[2]

-

Synonyms: (2Z)-2-Hexenoic acid, cis-2-Hexenoic acid[3]

Physicochemical Properties

The following tables summarize the key physicochemical properties of (Z)-2-Hexenoic acid. Data for the corresponding (E)-isomer (trans-2-Hexenoic acid) is also included for comparative purposes where available.

Table 1: General Physicochemical Properties

| Property | (Z)-2-Hexenoic Acid | (E)-2-Hexenoic Acid |

| Appearance | Colorless to pale yellow clear liquid (estimated) | White crystalline low melting solid[4] |

| Boiling Point | 71-73 °C @ 0.2 Torr | 217 °C @ 760 mmHg |

| Melting Point | 0-1 °C[1] | 33-35 °C |

| Density | 0.985 g/cm³ (predicted) | 0.965 g/mL at 25 °C |

| pKa | 4.68 (predicted) | 4.74 @ 25°C[4] |

| logP (o/w) | 1.865 (estimated) | 1.427 - 1.677 (estimated)[5] |

Table 2: Solubility Data

| Solvent | (Z)-2-Hexenoic Acid Solubility | (E)-2-Hexenoic Acid Solubility |

| Water | 7069 mg/L @ 25 °C (estimated) | Insoluble[4] |

| Alcohol | Soluble | Soluble |

| Ether | Soluble | Soluble |

| Propylene Glycol | Not specified | Soluble |

| Chloroform | Not specified | Slightly Soluble[4] |

| Methanol | Not specified | Slightly Soluble[4] |

Spectral Data

Spectral data is crucial for the structural elucidation and identification of (Z)-2-Hexenoic acid. While specific spectra for the (Z)-isomer are not widely published, data for the (E)-isomer are available and provide a useful reference.

Table 3: Spectral Data References

| Technique | (Z)-2-Hexenoic Acid | (E)-2-Hexenoic Acid |

| ¹H NMR | Data not readily available in searched literature. | Available[6] |

| ¹³C NMR | Available[2] | Available[7][8] |

| Mass Spectrometry | Data not readily available in searched literature. | Available[7][9] |

| Infrared (IR) Spectroscopy | Data not readily available in searched literature. | Available[7][10] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of carboxylic acids like (Z)-2-Hexenoic acid.

4.1. Melting Point Determination (for solids)

The melting point of a fatty acid can be determined using the capillary tube method.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the substance is packed into a thin-walled capillary tube.

-

The capillary tube is attached to a thermometer.

-

The apparatus is heated slowly and evenly.

-

The temperature at which the substance is observed to melt is recorded as the melting point. For fatty acids, a melting range is often reported.

-

4.2. Boiling Point Determination

The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.[11]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, heating source.[11]

-

Procedure:

-

A small amount of the liquid sample (around 0.5 mL) is placed in a small test tube attached to a thermometer.[11]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[11]

-

The assembly is heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

-

4.3. Solubility Determination

A systematic approach is used to determine the solubility of an organic compound in various solvents.

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg) is added to a test tube.[4]

-

A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[4]

-

The mixture is vigorously shaken after each addition.[4]

-

The solubility is observed and can be classified as soluble, partially soluble, or insoluble.

-

For acidic or basic compounds, solubility in aqueous solutions of different pH (e.g., 5% NaOH, 5% NaHCO₃, 5% HCl) is tested to provide information about the functional groups present.[4]

-

4.4. pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant of an acid.[12]

-

Apparatus: pH meter with a glass electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of the acidic solution is prepared in a beaker.

-

A calibrated pH electrode is immersed in the solution.[12]

-

A standard solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.[12]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

4.5. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Tetramethylsilane (TMS) is typically used as an internal standard.[13]

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts, integration (for ¹H), and coupling constants are then analyzed.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized (e.g., by electron ionization - EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values, which helps in determining the molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl).

-

The plates are mounted in the IR spectrometer.

-

The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.

-

The resulting IR spectrum shows absorption bands corresponding to specific functional groups in the molecule.

-

Logical Workflow and Relationships

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like (Z)-2-Hexenoic acid.

Caption: Workflow for Physicochemical Characterization.

Biological Context

(Z)-2-Hexenoic acid is a medium-chain fatty acid.[2] While specific signaling pathways involving (Z)-2-Hexenoic acid are not extensively documented, its trans-isomer is known to be involved in fatty acid biosynthesis.[5] Related short- and medium-chain fatty acids are recognized for their roles in cellular signaling and metabolism. For instance, hexanoic acid has been shown to induce priming in plants, activating defense-related pathways such as the mevalonic and linolenic acid pathways.[14] Further research is required to elucidate the specific biological roles and signaling pathways of (Z)-2-Hexenoic acid.

References

- 1. Showing Compound (Z)-2-Hexenoic acid (FDB008088) - FooDB [foodb.ca]

- 2. (Z)-Hex-2-enoic acid | C6H10O2 | CID 12467038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs-dev-public.ncats.io]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. (Z)-2-hexenoic acid, 1577-28-2 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-2-Hexenoic acid(13419-69-7) 13C NMR [m.chemicalbook.com]

- 9. 2-Hexenoic acid [webbook.nist.gov]

- 10. trans-2-Hexenoic acid(13419-69-7) IR Spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (Z)-2-Hexenoic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-2-Hexenoic acid, a monounsaturated medium-chain fatty acid. This document covers its fundamental chemical identifiers, physicochemical properties, detailed experimental protocols for its stereoselective synthesis and quantitative analysis, and its role in biological systems, particularly in the biosynthesis of insect pheromones.

Chemical Identifiers and Physicochemical Properties

(Z)-2-Hexenoic acid, also known as cis-2-Hexenoic acid, is an organic compound with the chemical formula C₆H₁₀O₂. Its fundamental identifiers and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for (Z)-2-Hexenoic Acid

| Identifier | Value |

| IUPAC Name | (2Z)-hex-2-enoic acid |

| CAS Number | 1577-28-2 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| InChI Key | NIONDZDPPYHYKY-PLNGDYQASA-N |

| Canonical SMILES | CCC\C=C\C(=O)O |

| Synonyms | cis-2-Hexenoic acid, (Z)-Hex-2-enoic acid |

Table 2: Physicochemical Properties of (Z)-2-Hexenoic Acid

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid (estimated) | [1] |

| Boiling Point | 216.00 to 217.00 °C @ 760.00 mm Hg (estimated) | [1] |

| Vapor Pressure | 0.054000 mmHg @ 25.00 °C (estimated) | [1] |

| Flash Point | 240.00 °F (115.40 °C) (estimated) | [1] |

| logP (o/w) | 1.865 (estimated) | [1] |

| Water Solubility | 7069 mg/L @ 25 °C (estimated) | [1] |

| pKa | ~5.13 | [2] |

Experimental Protocols

This section provides detailed methodologies for the stereoselective synthesis and quantitative analysis of (Z)-2-Hexenoic acid.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of (Z)-alkenes from aldehydes and non-stabilized ylides.[2][3][4][5][6] The following protocol outlines the synthesis of (Z)-2-Hexenoic acid starting from butyraldehyde (B50154).

Materials:

-

Triphenylphosphine (B44618) (Ph₃P)

-

Ethyl bromoacetate (B1195939)

-

Butyraldehyde

-

Sodium hydride (NaH) or n-butyllithium (n-BuLi)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous THF.

-

Add ethyl bromoacetate dropwise to the solution at room temperature.

-

Stir the reaction mixture at reflux for 24 hours to form the phosphonium salt.

-

Cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

-

To generate the ylide, suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath and add a strong base (e.g., NaH or n-BuLi) portion-wise until the deep red color of the ylide persists.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of butyraldehyde in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude ethyl (Z)-2-hexenoate.

-

Purify the ester by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

-

-

Hydrolysis to (Z)-2-Hexenoic Acid:

-

Dissolve the purified ethyl (Z)-2-hexenoate in a mixture of ethanol (B145695) and water.

-

Add an excess of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to pH 2.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield (Z)-2-Hexenoic acid.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol, adapted from methods for similar short-chain fatty acids, describes the quantitative analysis of (Z)-2-Hexenoic acid in a liquid matrix.[7][8][9][10]

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber (e.g., DVB/CAR/PDMS) for headspace analysis

-

Headspace vials with septa

-

(Z)-2-Hexenoic acid standard

-

Internal standard (e.g., deuterated hexanoic acid or heptanoic acid)

-

Derivatizing agent (optional, e.g., BSTFA with 1% TMCS for silylation)

-

Organic solvent (e.g., hexane or diethyl ether)

Procedure:

-

Sample Preparation (Headspace SPME):

-

Place a known volume of the liquid sample into a headspace vial.

-

Add a known amount of the internal standard.

-

For enhanced volatilization, add sodium chloride to saturate the aqueous phase.

-

Seal the vial and incubate at a controlled temperature (e.g., 60 °C) with agitation for a set time (e.g., 15 minutes) to allow for equilibration of the analyte in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

-

Column: Use a suitable capillary column, such as a DB-WAX or DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 220 °C at a rate of 10 °C/min.

-

Hold at 220 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of (Z)-2-Hexenoic acid and the internal standard.

-

-

-

Quantification:

-

Identify the peaks corresponding to (Z)-2-Hexenoic acid and the internal standard based on their retention times and mass spectra.

-

Construct a calibration curve by analyzing standard solutions of known concentrations.

-

Calculate the concentration of (Z)-2-Hexenoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Significance and Signaling Pathways

(Z)-2-Hexenoic acid is a naturally occurring compound found in various plants and is also utilized by some insects as a semiochemical.[11] While its direct role in specific signaling pathways in mammals is not extensively documented, its structural similarity to other fatty acids suggests potential involvement in lipid metabolism. A notable biological context for (Z)-2-Hexenoic acid and similar unsaturated fatty acids is the biosynthesis of insect pheromones.

Insect Pheromone Biosynthesis Pathway

Many insect pheromones are derived from fatty acids through a series of enzymatic modifications, including desaturation and chain shortening.[12][13][14] The general pathway involves the de novo synthesis of a saturated fatty acid, followed by the introduction of one or more double bonds by desaturase enzymes, and subsequent chain-shortening via β-oxidation to achieve the final carbon chain length. The terminal functional group (e.g., alcohol, aldehyde, or acetate) is then formed by reductases, oxidases, and acetyltransferases.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of (Z)-2-Hexenoic acid and a generalized pathway for the biosynthesis of insect pheromones.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Elusive Presence of (Z)-2-Hexenoic Acid in the Plant Kingdom: A Technical Guide for Researchers

For Immediate Release

Shanghai, CN – December 18, 2025 – The natural occurrence of the short-chain unsaturated fatty acid, (Z)-2-Hexenoic acid, within the plant kingdom remains a subject of limited scientific documentation. While its saturated counterpart, hexanoic acid, is recognized for its role in plant defense mechanisms, specific data regarding the prevalence, biosynthesis, and physiological functions of (Z)-2-Hexenoic acid are notably scarce. This technical guide synthesizes the available information on related compounds to provide a foundational framework for researchers, scientists, and drug development professionals investigating this elusive molecule.

Natural Occurrence and Quantitative Data

Direct evidence detailing the widespread natural occurrence and concentration of (Z)-2-Hexenoic acid in various plant species is currently not available in extensive public scientific literature. The OSADHI database on medicinal plants lists Caryopteris odorata as a plant containing 2-Hexenoic acid, however, the specific isomer is not identified, and quantitative data remains unavailable.

The limited availability of quantitative data underscores a significant research gap. The tables below are structured to accommodate future findings and draw parallels with the more studied hexanoic acid.

Table 1: Reported Occurrence of 2-Hexenoic Acid Isomers in Plants

| Plant Species | Plant Part | Compound | Method of Identification | Reference |

| Caryopteris odorata | Not Specified | 2-Hexenoic acid (isomer unspecified) | Database Entry | OSADHI database |

Table 2: Quantitative Data of Hexanoic Acid (as a proxy) in Plants

| Plant Species | Plant Part | Concentration | Conditions | Reference |

| Various Fruits | Fruit | Present | Natural constituent | [1] |

| Citrus | Leaves | Not Quantified | Applied exogenously | [1] |

| Tomato | Roots | Not Quantified | Applied exogenously | [2] |

Biosynthesis of Short-Chain Fatty Acids in Plants

The biosynthesis of short-chain fatty acids such as (Z)-2-Hexenoic acid is not as well-defined as that of their long-chain counterparts. Plant fatty acid synthesis primarily occurs in the plastids, initiated from acetyl-CoA.[3] The process involves a cycle of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex.[3][4] Typically, this process leads to the formation of 16- and 18-carbon fatty acids.[5][6]

The production of shorter-chain fatty acids is thought to result from the early termination of the FAS cycle by specific acyl-ACP thioesterases (TEs). However, the specific enzymes and pathways leading to the formation and desaturation of a C6 fatty acid like (Z)-2-Hexenoic acid are yet to be elucidated.

Below is a hypothesized biosynthetic pathway for (Z)-2-Hexenoic acid, based on general principles of fatty acid biosynthesis.

Caption: Hypothesized biosynthesis of (Z)-2-Hexenoic acid.

Potential Physiological Role and Signaling Pathways

While the direct physiological role of (Z)-2-Hexenoic acid in plants is unknown, the functions of the closely related hexanoic acid offer valuable insights. Hexanoic acid is a known plant defense primer, inducing resistance against a range of pathogens.[1][2][7] It primes the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, which are crucial for plant immune responses.[2][8]

It is plausible that (Z)-2-Hexenoic acid could play a similar role in plant defense, potentially acting as a signaling molecule. The introduction of a double bond could alter its chemical properties, leading to differences in receptor binding, transport, or downstream signaling compared to hexanoic acid.

The following diagram illustrates the known signaling pathway for hexanoic acid, which can serve as a model for future investigations into (Z)-2-Hexenoic acid.

Caption: Hexanoic acid-induced plant defense signaling pathway.

Experimental Protocols

The lack of specific studies on (Z)-2-Hexenoic acid means that no validated protocols for its extraction and quantification from plant matrices have been published. However, established methods for the analysis of other fatty acids can be adapted.

General Workflow for Extraction and Analysis

The diagram below outlines a general workflow for the extraction and analysis of short-chain fatty acids from plant tissues.

Caption: General workflow for fatty acid analysis.

Detailed Methodological Steps

1. Sample Preparation:

-

Flash-freeze fresh plant material in liquid nitrogen to halt metabolic activity.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue to a fine powder.

2. Extraction:

-

A modified Bligh-Dyer extraction is suitable for fatty acids.

-

Extract the powdered tissue with a mixture of methanol, chloroform (B151607), and water.

-

Centrifuge to separate the phases. The lipid-containing chloroform layer is collected.

3. Derivatization:

-

Short-chain fatty acids are volatile and require derivatization for GC-MS analysis.

-

Methylation is a common method. The extracted lipids can be transmethylated using methanolic HCl or BF3-methanol to form fatty acid methyl esters (FAMEs).

4. GC-MS Analysis:

-

Inject the FAMEs onto a gas chromatograph coupled with a mass spectrometer.

-

Use a suitable column (e.g., a polar capillary column) for the separation of FAMEs.

-

The mass spectrometer will provide mass spectra for compound identification by comparison with spectral libraries (e.g., NIST).

5. Quantification:

-

For accurate quantification, an internal standard (e.g., a deuterated analogue of the target analyte) should be added at the beginning of the extraction process.

-

A calibration curve with known concentrations of a (Z)-2-Hexenoic acid standard is required for absolute quantification.

Future Directions

The study of (Z)-2-Hexenoic acid in plants is a nascent field with significant opportunities for discovery. Future research should focus on:

-

Screening Plant Species: A broad screening of different plant species, especially those known to produce other short-chain fatty acids or related volatiles, is necessary to identify natural sources of (Z)-2-Hexenoic acid.

-

Elucidating the Biosynthetic Pathway: Identification of the specific thioesterases and desaturases involved in the production of (Z)-2-Hexenoic acid will be crucial.

-

Investigating the Physiological Role: Studies on the effect of exogenously applied (Z)-2-Hexenoic acid on plant growth, development, and stress responses will help to uncover its biological functions.

-

Transcriptomic and Metabolomic Analyses: Comparative transcriptomic and metabolomic studies of plants treated with (Z)-2-Hexenoic acid and its saturated analogue, hexanoic acid, could reveal specific signaling pathways and downstream targets.

References

- 1. Frontiers | Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]

- 2. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 5. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hexanoic Acid Treatment Prevents Systemic MNSV Movement in Cucumis melo Plants by Priming Callose Deposition Correlating SA and OPDA Accumulation [frontiersin.org]

- 8. The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

The Allomonal and Pheromonal Roles of (E)-2-Hexenoic Acid and its Derivatives in the Florida Woods Cockroach (Eurycotis floridana)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(E)-2-Hexenoic acid, in conjunction with (E)-2-hexenal and (E)-2-hexenol, forms the primary organic composition of the defensive secretion of the Florida woods cockroach, Eurycotis floridana. This potent chemical cocktail serves a dual purpose in the insect's survival, acting as an allomone to deter predators and as an alarm pheromone to warn conspecifics of impending threats. This technical guide provides a comprehensive overview of the biological role of these semiochemicals, detailing their chemical composition, the behavioral responses they elicit, the experimental protocols used to characterize them, and the biosynthetic pathways responsible for their production. This information is of significant value to researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies and other pharmaceutical applications.

Chemical Composition of the Defensive Secretion

The defensive secretion of Eurycotis floridana is a complex mixture, with approximately 98% of its organic phase composed of three key C6 unsaturated compounds. These primary components are (E)-2-hexenal, (E)-2-hexenol, and (E)-2-hexenoic acid.[1][2] The remaining 2% of the secretion consists of a variety of other aldehydes, alcohols, acids, lactones, and an ether.[2]

Quantitative Analysis

While the exact ratios of the three primary components can vary, they collectively represent the vast majority of the active compounds in the secretion.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| (E)-2-Hexenal | C₆H₁₀O | 98.14 | Allomone, Alarm Pheromone |

| (E)-2-Hexenol | C₆H₁₂O | 100.16 | Allomone, Alarm Pheromone |

| (E)-2-Hexenoic acid | C₆H₁₀O₂ | 114.14 | Allomone, Alarm Pheromone |

Biological Functions as a Semiochemical

The defensive secretion of Eurycotis floridana has a well-documented dual function, acting both as an interspecific allomone and an intraspecific alarm pheromone.[2][3]

Allomonal Activity: A Potent Predator Deterrent

When threatened, adult E. floridana can spray their defensive secretion a distance of up to one meter.[3] This secretion is a potent irritant to both vertebrate and invertebrate predators.[3][4] Direct contact can cause irritation to the skin and eyes of potential attackers, effectively repelling them.[3] The allomonal properties of the secretion have been demonstrated to be effective against a range of predators, including ants, lizards, frogs, birds, and small mammals.[3]

Alarm Pheromone: A Warning to Conspecifics

In addition to its defensive role against predators, the secretion also functions as an alarm pheromone, signaling danger to other Florida woods cockroaches in the vicinity.[2] Low doses of the secretion are sufficient to elicit a strong escape response in nymphs and adult females, while males exhibit a reduced response.[3] This chemical communication allows for a rapid and coordinated dispersal of the cockroach population away from a perceived threat.

Experimental Protocols

The characterization of the semiochemical properties of the E. floridana defensive secretion has been achieved through a combination of chemical analysis and behavioral bioassays.

Collection and Chemical Analysis of the Defensive Secretion

Collection: The defensive secretion can be collected from adult cockroaches by gently squeezing the abdomen, which induces the release of the fluid from the sternal gland.[5] The collected secretion can then be dissolved in a suitable solvent, such as hexane, for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary tool for identifying and quantifying the components of the secretion.

-

Column: A non-polar capillary column, such as a DB-5 or equivalent, is typically used for the separation of the volatile compounds.

-

Temperature Program: A programmed temperature gradient is employed to separate the different components based on their boiling points. A typical program might start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Ionization: Electron impact (EI) ionization is used to fragment the molecules for mass analysis.

-

Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards.

Workflow for Chemical Analysis of Defensive Secretion

Caption: Workflow for the collection and chemical analysis of E. floridana defensive secretion.

Behavioral Bioassays

Allomone Bioassay (Predator-Prey Interaction):

-

Objective: To determine the deterrent effect of the defensive secretion or its synthetic components on a predator.

-

Experimental Arena: A neutral arena, such as a glass or plastic container, is used.

-

Procedure:

-

A predator (e.g., an ant species known to prey on cockroaches) is introduced into the arena.

-

A prey item (e.g., a small, palatable insect) treated with a known quantity of the defensive secretion or a synthetic component is introduced.

-

A control prey item treated with the solvent alone is also introduced.

-

The behavior of the predator towards both prey items is observed and recorded.

-

-

Quantified Behaviors:

-

Time to first contact with each prey item.

-

Duration of contact.

-

Number of attacks on each prey item.

-

Whether the prey is consumed or rejected.

-

Alarm Pheromone Bioassay (Conspecific Response):

-

Objective: To quantify the alarm response of E. floridana to its defensive secretion.

-

Experimental Arena: A still-air olfactometer or a simple arena with a defined release point for the chemical stimulus.

-

Procedure:

-

An individual cockroach or a group of cockroaches is placed in the arena and allowed to acclimate.

-

A filter paper treated with a specific concentration of the defensive secretion or a synthetic component is introduced into the arena.

-

A control filter paper with solvent only is used for comparison.

-

The behavioral response of the cockroaches is recorded for a set period.

-

-

Quantified Behaviors:

-

Locomotor activity (e.g., distance moved, velocity).

-

Time spent in different zones of the arena (e.g., proximity to the stimulus).

-

Specific alarm behaviors (e.g., running, freezing, wing-raising).

-

Experimental Workflow for Behavioral Bioassays

Caption: General experimental workflows for allomone and alarm pheromone bioassays.

Biosynthesis of (E)-2-Hexenoic Acid and its Derivatives

The primary components of the E. floridana defensive secretion are biosynthesized de novo from acetate (B1210297).[1][5] This indicates that the cockroach does not sequester these compounds from its diet. The biosynthesis likely proceeds through the fatty acid synthesis pathway, with acetate serving as the initial building block.

The general pathway involves the following key stages:

-

Activation of Acetate: Acetyl-CoA is formed from acetate.

-

Chain Elongation: Acetyl-CoA enters the fatty acid synthase (FAS) complex, where it is elongated by the sequential addition of two-carbon units from malonyl-CoA (which is also derived from acetyl-CoA).

-

Formation of a C6 Saturated Fatty Acid: The chain elongation process is terminated at a six-carbon length, producing hexanoic acid (as its acyl carrier protein ester).

-

Desaturation: A desaturase enzyme introduces a double bond into the saturated C6 fatty acid chain, forming the (E)-2-hexenoyl intermediate.

-

Functional Group Modification: The (E)-2-hexenoyl intermediate can then be modified by other enzymes to produce the final products: (E)-2-hexenal (via reduction of the carboxylic acid to an aldehyde) and (E)-2-hexenol (via further reduction of the aldehyde to an alcohol).

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of the major components of the E. floridana defensive secretion.

Following the discharge of the defensive secretion, E. floridana requires approximately 30 days to regenerate its full supply.[1][3] This relatively long regeneration period highlights the significant metabolic investment in producing these vital chemical defenses.

Conclusion

(E)-2-Hexenoic acid and its aldehyde and alcohol derivatives are crucial semiochemicals in the biology of the Florida woods cockroach, Eurycotis floridana. Their dual function as a potent allomone against a wide range of predators and as an effective alarm pheromone for conspecifics underscores their importance for the survival and social communication of this species. The detailed understanding of the chemical composition, biological activity, and biosynthesis of these compounds provides a solid foundation for further research. This knowledge can be leveraged for the development of novel, behavior-modifying pest control strategies and may offer insights for the discovery of new bioactive molecules for pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other insect-derived semiochemicals.

References

- 1. Production, regeneration and biochemical precursors of the major components of the defensive secretion of Eurycotis floridana (Dictyoptera, polyzosteriinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to (Z)-2-Hexenoic Acid

This guide provides a detailed overview of the physicochemical properties of (Z)-2-Hexenoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

(Z)-2-Hexenoic acid, also known as cis-2-hexenoic acid, is a medium-chain unsaturated fatty acid.[1][2][3] Its fundamental properties, including molecular formula and weight, are crucial for a variety of research and development applications.

Physicochemical Data

The quantitative properties of (Z)-2-Hexenoic acid are summarized in the table below. These values are essential for experimental design, formulation, and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [2][4] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| Average Molecular Weight | 114.1424 g/mol | |

| Monoisotopic Molecular Weight | 114.068079564 Da | |

| IUPAC Name | (2Z)-hex-2-enoic acid | |

| CAS Number | 1577-28-2 | [1][3] |

| Boiling Point | 211-217 °C (estimated) | [3][4] |

| Water Solubility | 2.44 - 7.069 g/L at 25 °C (estimated) | [3][4] |

| logP (o/w) | 1.6 - 1.865 (estimated) | [3][4] |

Experimental Protocols

The molecular weight and formula for (Z)-2-Hexenoic acid are typically determined and confirmed through a combination of computational methods and analytical techniques.

Computational Method: The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated based on the atomic weights of the constituent atoms (6 carbons, 10 hydrogens, and 2 oxygens). These are standard computed properties available in chemical databases.[2]

Analytical Confirmation: Mass spectrometry is a key experimental technique used to confirm the molecular weight of a compound. In this process, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing an accurate molecular weight. Gas chromatography can also be used for the analysis of this compound.[5]

Molecular Structure

The diagram below illustrates the chemical structure of (Z)-2-Hexenoic acid, highlighting the 'Z' configuration of the double bond between the second and third carbon atoms.

Caption: Molecular structure of (Z)-2-Hexenoic acid.

References

An In-depth Technical Guide to the Discovery and History of Hexenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of hexenoic acid isomers. Hexenoic acids, a group of unsaturated carboxylic acids with the chemical formula C₆H₁₀O₂, play crucial roles in various biological processes and have garnered significant interest in fields ranging from flavor chemistry to drug development. This document details the historical context of their discovery, provides in-depth experimental protocols for their synthesis, and explores their interactions with key signaling pathways.

Introduction to Hexenoic Acid Isomers

Hexenoic acid encompasses a variety of positional and geometric isomers, each with unique chemical properties and biological activities. The position of the double bond (2, 3, 4, or 5) and its geometry (cis or trans) give rise to a diverse family of molecules. The most well-known of these is sorbic acid (2,4-hexadienoic acid), widely used as a food preservative. However, the mono-unsaturated isomers are also of significant interest due to their roles as signaling molecules, components of natural products, and precursors in organic synthesis.

Discovery and History

The history of hexenoic acid isomers is closely tied to the study of natural products, particularly the volatile compounds released by plants. These "green leaf volatiles" (GLVs), responsible for the characteristic smell of freshly cut grass, are primarily C6 aldehydes and alcohols, which are metabolic precursors to certain hexenoic acids.

-

Early Observations of Green Leaf Volatiles: The first report of an aldehyde component in the steam distillate of plant leaves dates back to 1881.[1] It wasn't until 1912 that the aldehyde was isolated from European hornbeam and identified as 2-hexenal.[1] This discovery laid the groundwork for understanding the C6 volatile compounds that are biochemically related to hexenoic acids.

-

cis-3-Hexenal (B147320) and its Derivatives: The discovery of cis-3-hexenal in 1962 was a significant milestone. It was identified in the essential oils of various plants, including raspberries and strawberries.[2] This compound is a direct precursor to cis-3-hexen-1-ol (B126655) (leaf alcohol) and, through oxidation, to cis-3-hexenoic acid.

-

trans-2-Hexenoic Acid in Fruits: trans-2-Hexenoic acid and its related aldehyde, trans-2-hexenal (B146799), have been identified as important aroma components in various fruits, including strawberries. Wounded strawberry fruit, for instance, produces trans-2-hexenal from α-linolenic acid via the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways.[3]

-

Sorbic Acid (2,4-Hexadienoic Acid): Sorbic acid was first isolated in 1859 by A. W. von Hofmann from the oil of unripe rowanberries (Sorbus aucuparia). He hydrolyzed the lactone of sorbic acid (parasorbic acid) to obtain the free acid.[4] Its antimicrobial properties were discovered in the late 1930s and 1940s, leading to its commercial use as a food preservative.[4]

Quantitative Data of Hexenoic Acid Isomers

The physical and chemical properties of hexenoic acid isomers vary depending on the position and geometry of the double bond. The following table summarizes key quantitative data for several common isomers.

| Isomer | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| trans-2-Hexenoic acid | 13419-69-7 | C₆H₁₀O₂ | 114.14 | 217 | 0.965 | 1.438 |

| cis-3-Hexenoic acid | 1775-43-5 | C₆H₁₀O₂ | 114.14 | 209 | 0.985 | 1.439-1.445 |

| trans-3-Hexenoic acid | 1577-18-0 | C₆H₁₀O₂ | 114.14 | - | - | - |

| cis-4-Hexenoic acid | 35194-36-6 | C₆H₁₀O₂ | 114.14 | 100 (at 10 mmHg) | 0.958 | 1.4390 |

| trans-4-Hexenoic acid | 1577-20-4 | C₆H₁₀O₂ | 114.14 | 98 (at 11 mmHg) | 0.985 | - |

| 5-Hexenoic acid | 1577-22-6 | C₆H₁₀O₂ | 114.14 | 105 (at 15 mmHg) | 0.961 | 1.435 |

Experimental Protocols for Synthesis

The synthesis of specific hexenoic acid isomers often requires stereoselective methods to control the geometry of the double bond. Below are detailed protocols for the synthesis of key isomers.

Synthesis of trans-2-Hexenoic Acid via Doebner-Knoevenagel Condensation

This method utilizes the Doebner modification of the Knoevenagel condensation, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.[4][5][6]

Reaction: Butyraldehyde (B50154) + Malonic Acid → trans-2-Hexenoic Acid + H₂O + CO₂

Materials:

-

Butyraldehyde

-

Malonic acid

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Sodium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in pyridine (2-3 volumes).

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Slowly add butyraldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100-115 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an excess of cold, dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield pure trans-2-hexenoic acid.

Synthesis of cis-3-Hexenoic Acid

cis-3-Hexenoic acid can be synthesized from its corresponding alcohol, cis-3-hexen-1-ol (leaf alcohol), through oxidation. cis-3-Hexen-1-ol itself can be prepared by the stereoselective reduction of 3-hexyn-1-ol (B147329).

Part A: Synthesis of cis-3-Hexen-1-ol from 3-Hexyn-1-ol [7]

Reaction: 3-Hexyn-1-ol + H₂ --(Lindlar's catalyst)→ cis-3-Hexen-1-ol

Materials:

-

3-Hexyn-1-ol

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Methanol

-

Hydrogen gas

Procedure:

-

In a hydrogenation flask, dissolve 3-hexyn-1-ol in methanol.

-

Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Evacuate the flask and fill it with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by GC or TLC to ensure the reaction stops after the formation of the cis-alkene.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain crude cis-3-hexen-1-ol, which can be purified by distillation.

Part B: Oxidation of cis-3-Hexen-1-ol to cis-3-Hexenoic Acid

Reaction: cis-3-Hexen-1-ol + [O] → cis-3-Hexenoic Acid

Materials:

-

cis-3-Hexen-1-ol

-

Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., PCC, PDC)

-

Isopropanol

-

Diethyl ether

-

Sodium bicarbonate solution

-

Hydrochloric acid

Procedure (using Jones Oxidation):

-

Dissolve cis-3-hexen-1-ol in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from reddish-orange to green as the chromium(VI) is reduced.

-

Continue adding the Jones reagent until the reddish-orange color persists, indicating that the alcohol has been fully oxidized.

-

Quench the excess oxidant by adding a small amount of isopropanol.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the ether extract with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the cis-3-hexenoic acid.

-

Extract the aqueous layer with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent to yield the final product.

Synthesis of 5-Hexenoic Acid from Cyclohexanone

This synthesis involves the oxidative cleavage of cyclohexanone.[8]

Reaction: Cyclohexanone --(Oxidation)→ Adipic acid → ... → 5-Hexenoic Acid (multi-step, simplified representation)

A more direct laboratory synthesis involves the alkylation of a malonic ester.

Reaction: Diethyl malonate + 4-Bromo-1-butene (B139220) → Diethyl (but-3-en-1-yl)malonate → 5-Hexenoic Acid

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

4-Bromo-1-butene

-

Potassium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate dropwise to the stirred sodium ethoxide solution at room temperature.

-

After the addition is complete, add 4-bromo-1-butene dropwise and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product, diethyl (but-3-en-1-yl)malonate, with diethyl ether.

-

Dry the organic layer and remove the solvent.

-

Hydrolyze the resulting ester by refluxing with a solution of potassium hydroxide in ethanol/water.

-

After hydrolysis is complete, cool the mixture and remove the ethanol.

-

Acidify the aqueous residue with concentrated hydrochloric acid. This will cause the dicarboxylic acid to decarboxylate upon heating.

-

Gently heat the acidified solution to effect decarboxylation.

-

Extract the final product, 5-hexenoic acid, with diethyl ether, dry the organic layer, and remove the solvent. Purify by distillation.

Biological Activity and Signaling Pathways

Unsaturated fatty acids, including hexenoic acid isomers, are important signaling molecules that can modulate various physiological processes. They can act as ligands for G-protein coupled receptors (GPCRs) and are substrates for enzymes in pathways that produce inflammatory mediators.[1][9]

G-Protein Coupled Receptor (GPCR) Signaling

Free fatty acids can activate a family of GPCRs, including GPR40, GPR41, GPR43, GPR84, and GPR120.[1][10] These receptors are involved in a variety of metabolic and inflammatory responses. For example, GPR120, which is activated by long-chain fatty acids, has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[1] While the specific interactions of each hexenoic acid isomer with these receptors are an area of ongoing research, their structural similarity to known ligands suggests they may also modulate GPCR signaling.

Caption: G-protein coupled receptor signaling pathway activated by fatty acids.

Prostaglandin and Lipoxygenase Pathways

Hexenoic acids are structurally related to polyunsaturated fatty acids like arachidonic acid, which are precursors for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes. These pathways are initiated by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively.[4][5] While hexenoic acids are not direct precursors to the 20-carbon eicosanoids, they can potentially modulate the activity of these enzymes or compete for their active sites, thereby influencing inflammatory responses.

Caption: Overview of the Prostaglandin and Lipoxygenase pathways.

Role as Insect Pheromones

Certain hexenoic acid isomers and their derivatives are components of insect pheromones, mediating chemical communication for mating, aggregation, and alarm signaling.[11][12][13][14][15] For example, (E)-2-hexenoic acid and its esters are found in the pheromone blends of various insect species. This biological activity has led to research into their potential use in pest management strategies.

Caption: Logical workflow of insect communication via pheromones.

Conclusion

The study of hexenoic acid isomers reveals a fascinating interplay between plant biology, organic chemistry, and animal physiology. From their origins as volatile signals in plants to their roles in mammalian signaling pathways and insect communication, these C6 unsaturated fatty acids represent a rich area for further scientific exploration. The detailed synthetic protocols provided herein offer a practical guide for researchers seeking to investigate the unique properties of these molecules. A deeper understanding of their biological activities holds promise for the development of new therapeutics, flavor compounds, and pest management strategies.

References

- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-hexenoic acid, 35194-36-6 [thegoodscentscompany.com]

- 3. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin synthesis and regulation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. scribd.com [scribd.com]

- 9. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential | MDPI [mdpi.com]

- 11. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. Insect pheromones - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of (Z)-2-Hexenoic Acid

Physicochemical Properties

A summary of the key physicochemical properties for both (Z)- and (E)-2-Hexenoic acid is provided below. These properties are essential for understanding the potential behavior and exposure routes of the compound.

| Property | (Z)-2-Hexenoic Acid (cis) | (E)-2-Hexenoic Acid (trans) |

| CAS Number | 1577-28-2 | 13419-69-7 |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [1] | 114.14 g/mol [2] |

| Appearance | Colorless to pale yellow clear liquid (est.)[3] | White solid[4] |

| Boiling Point | 216-217 °C @ 760 mm Hg (est.)[3] | 217 °C @ 760 mm Hg[5] |

| Melting Point | Not available | 29 - 34 °C[5] |

| Flash Point | 115.4 °C (est.)[3] | 125 °C[5] |

| Solubility in Water | 7069 mg/L @ 25 °C (est.)[3] | Slightly soluble |

| Vapor Pressure | 0.054 mmHg @ 25 °C (est.)[3] | Not available |

Hazard Identification and Classification

While specific GHS classification for (Z)-2-Hexenoic acid is not available, its isomer, (E)-2-Hexenoic acid, is classified as a corrosive substance.[2][4][5][6] Based on this, it is prudent to handle (Z)-2-Hexenoic acid as if it possesses similar hazardous properties.

Anticipated Hazards:

-

Skin Corrosion/Irritation: Likely to be corrosive or a severe irritant, causing burns upon contact.

-

Serious Eye Damage/Irritation: Likely to cause serious eye damage.

-

Respiratory Irritation: Vapors or mists may be irritating to the respiratory tract.

-

Ingestion: May cause burns to the gastrointestinal tract if swallowed.

A logical workflow for assessing the hazards of a compound with limited specific data is outlined below.

Handling and Storage

3.1 Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

3.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron is required.

-

Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

3.3 Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

3.4 Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Incompatible materials include bases, oxidizing agents, and reducing agents.[7]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Toxicological Information and Potential Mechanisms

While specific toxicological studies on (Z)-2-Hexenoic acid are lacking, the corrosive nature of its trans-isomer suggests it can cause irreversible damage to tissues upon contact. The general mechanism for skin corrosion by organic acids involves several stages.

Short-chain fatty acids can also modulate inflammatory responses through various biological pathways, though these are typically studied in the context of gut health and systemic effects rather than topical toxicity.[8][9][10]

Experimental Protocols

The following are generalized protocols for assessing the safety of a chemical like (Z)-2-Hexenoic acid, based on OECD Test Guidelines. These should be adapted and performed by qualified personnel.

6.1 In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 431) [1][7][11][12][13]

-

Model Preparation: Use commercially available Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, SkinEthic™). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.

-

Test Chemical Application: Apply 25-50 µL of undiluted (Z)-2-Hexenoic acid directly to the surface of the RhE tissue. Use appropriate negative (e.g., PBS) and positive (e.g., 8N KOH) controls.

-

Exposure: Expose triplicate tissues to the test chemical for two distinct time points: 3 minutes and 1 hour.

-

Rinsing: After exposure, thoroughly rinse the tissues with a buffered saline solution to remove the test chemical.

-

Viability Assay (MTT): Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Extraction and Measurement: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol). Measure the optical density (OD) of the extract using a spectrophotometer (e.g., at 570 nm).

-

Data Analysis: Calculate the percent viability for each tissue relative to the negative control.

-

Classification:

-

Corrosive: If the mean viability is ≤ 50% after the 3-minute exposure, or ≤ 15% after the 1-hour exposure.

-

Non-Corrosive: If the mean viability is > 50% after the 3-minute exposure and > 15% after the 1-hour exposure.

-

-

6.2 In Vitro Serious Eye Damage/Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (Based on OECD TG 437) [6][14][15][16][17]

-

Cornea Preparation: Obtain fresh bovine corneas from a local abattoir. Mount the corneas in specially designed holders.

-

Test Chemical Application: Apply 750 µL of a 10% solution (or as appropriate) of (Z)-2-Hexenoic acid to the epithelial surface of the cornea. Use negative (saline) and positive (e.g., ethanol) controls.

-

Exposure: Expose the cornea for a defined period (e.g., 10 minutes).

-

Rinsing: After exposure, rinse the cornea thoroughly.

-

Opacity Measurement: Measure the opacity of the cornea using an opacitometer.

-

Permeability Measurement: Add sodium fluorescein (B123965) to the anterior chamber of the holder. After 90 minutes, measure the amount of fluorescein that has passed through the cornea into the posterior chamber using a spectrophotometer.

-

Data Analysis: Calculate an In Vitro Irritancy Score (IVIS) based on the mean opacity and permeability values.

-

Classification: The IVIS score is used to classify the chemical's potential for causing serious eye damage (UN GHS Category 1) or not requiring classification.

-

6.3 Synthesis of (Z)-2-Hexenoic Acid via Z-Selective Wittig Reaction The Wittig reaction is a standard method for alkene synthesis. Using a non-stabilized or semi-stabilized ylide generally favors the formation of the (Z)-isomer.[5][18]

-

Ylide Preparation:

-

React triphenylphosphine with ethyl bromoacetate in a suitable solvent (e.g., THF) to form the phosphonium salt.

-

Treat the phosphonium salt with a strong, non-nucleophilic base (e.g., sodium hydride or n-butyllithium) under an inert atmosphere (N₂) at low temperature (e.g., 0 °C to -78 °C) to generate the ylide.

-

-

Wittig Reaction:

-

Slowly add butyraldehyde to the ylide solution at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Workup and Purification (Ester):

-

Quench the reaction with water or a saturated NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting ethyl (Z)-2-hexenoate by flash column chromatography.

-

-

Hydrolysis to the Acid:

-

Dissolve the purified ester in an alcohol/water mixture (e.g., ethanol/H₂O).

-

Add a stoichiometric excess of a base (e.g., NaOH or KOH) and heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture, remove the alcohol under reduced pressure, and dilute with water.

-

Wash with a non-polar solvent (e.g., hexanes) to remove any remaining triphenylphosphine oxide.

-

Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to pH ~2.

-

Extract the (Z)-2-Hexenoic acid product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

-

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be classified as hazardous waste. Do not allow to enter sewers or waterways.

This guide provides a framework for the safe handling of (Z)-2-Hexenoic acid based on the best available, albeit indirect, information. Researchers must always perform their own risk assessment before beginning work with any chemical for which complete safety data is not available.

References

- 1. senzagen.com [senzagen.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. quora.com [quora.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. iivs.org [iivs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. episkin.com [episkin.com]

- 13. oecd.org [oecd.org]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. iivs.org [iivs.org]

- 16. thepsci.eu [thepsci.eu]

- 17. criver.com [criver.com]

- 18. en.wikipedia.org [en.wikipedia.org]

Solubility of (Z)-2-Hexenoic acid in organic solvents

An In-depth Technical Guide to the Solubility of (Z)-2-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid, also known as cis-2-hexenoic acid, is an unsaturated medium-chain fatty acid with the molecular formula C₆H₁₀O₂.[1] Its chemical structure, particularly the presence of a polar carboxylic acid group and a nonpolar five-carbon chain, dictates its solubility profile across various solvents. Understanding this profile is critical for its application in chemical synthesis, flavor development, and pharmaceutical formulations. This guide provides a summary of available solubility data for 2-hexenoic acid and outlines a standard methodology for its experimental determination.

It is important to note that while quantitative solubility data for the specific (Z)-isomer is not extensively documented in peer-reviewed literature, data is available for "2-hexenoic acid," which may represent a mixture of isomers or the more common (E)-isomer. The following data should be interpreted with this consideration.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property essential for process design, formulation, and purification. The data available for 2-hexenoic acid at 25°C is summarized below, offering a comparative overview of its solubility in a wide range of organic solvents.[2]

| Solvent | Solubility (g/L) at 25°C[2] | Solvent Type |

| Highly Polar Protic Solvents | ||

| Formic acid | 111.75 | Carboxylic Acid |

| Water | 2.44 | Polar Protic |

| Water (Estimated) | 7.069 | Polar Protic[3][4] |

| Ethylene glycol | 120.32 | Diol |

| Propylene glycol | 144.47 | Diol |

| Formamide | 125.65 | Amide |

| Polar Aprotic Solvents | ||

| Dimethylformamide (DMF) | 698.93 | Amide |

| Dimethyl sulfoxide (B87167) (DMSO) | 668.27 | Sulfoxide |

| N-Methyl-2-pyrrolidone (NMP) | 526.41 | Lactam |

| Acetonitrile | 34.42 | Nitrile |

| Acetone | 166.69 | Ketone |

| Tetrahydrofuran (THF) | 339.4 | Ether |

| 1,4-Dioxane | 146.67 | Ether |

| Alcohols | ||

| Methanol | 233.3 | Primary Alcohol |

| Ethanol | 204.53 | Primary Alcohol |

| n-Propanol | 128.99 | Primary Alcohol |

| Isopropanol | 122.51 | Secondary Alcohol |

| n-Butanol | 157.28 | Primary Alcohol |

| tert-Butanol | 174.65 | Tertiary Alcohol |

| Esters | ||

| Ethyl acetate | 80.56 | Ester |

| n-Butyl acetate | 110.99 | Ester |

| Halogenated Solvents | ||

| Dichloromethane | 61.92 | Chlorinated Alkane |

| Chloroform | 38.82 | Chlorinated Alkane |

| 1,2-Dichloroethane | 59.25 | Chlorinated Alkane |

| Nonpolar Solvents | ||

| Toluene | 10.38 | Aromatic Hydrocarbon |

| n-Hexane | 5.81 | Aliphatic Hydrocarbon |

| Cyclohexane | 5.01 | Cycloalkane |

| n-Heptane | 7.68 | Aliphatic Hydrocarbon |

| n-Octane | 3.09 | Aliphatic Hydrocarbon |

Experimental Protocol for Solubility Determination

While the precise protocols for generating the data above are not detailed in the available literature, a standard and widely accepted methodology for determining the solubility of a compound like (Z)-2-Hexenoic acid is the isothermal shake-flask method . This procedure involves equilibrating a surplus of the solute in a solvent at a constant temperature.

Objective: To determine the saturation solubility of (Z)-2-Hexenoic acid in a selected organic solvent at a specified temperature.

Materials:

-

(Z)-2-Hexenoic acid (high purity)

-